molecular formula C27H22FN5O3 B10913758 6-cyclopropyl-N-[1-(2-fluorobenzyl)-1H-pyrazol-4-yl]-3-(4-methoxyphenyl)[1,2]oxazolo[5,4-b]pyridine-4-carboxamide

6-cyclopropyl-N-[1-(2-fluorobenzyl)-1H-pyrazol-4-yl]-3-(4-methoxyphenyl)[1,2]oxazolo[5,4-b]pyridine-4-carboxamide

Cat. No.: B10913758
M. Wt: 483.5 g/mol
InChI Key: FAJJCYBQWVATTL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-CYCLOPROPYL-N~4~-[1-(2-FLUOROBENZYL)-1H-PYRAZOL-4-YL]-3-(4-METHOXYPHENYL)ISOXAZOLO[5,4-B]PYRIDINE-4-CARBOXAMIDE is a complex organic compound that belongs to the class of heterocyclic compounds. This compound features a unique combination of cyclopropyl, fluorobenzyl, pyrazolyl, methoxyphenyl, and isoxazolo[5,4-b]pyridine moieties, making it a subject of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-CYCLOPROPYL-N~4~-[1-(2-FLUOROBENZYL)-1H-PYRAZOL-4-YL]-3-(4-METHOXYPHENYL)ISOXAZOLO[5,4-B]PYRIDINE-4-CARBOXAMIDE involves multiple steps, starting with the preparation of the core isoxazolo[5,4-b]pyridine structure. This can be achieved through cyclization reactions involving appropriate precursors under controlled conditions. The subsequent introduction of the cyclopropyl, fluorobenzyl, pyrazolyl, and methoxyphenyl groups is typically carried out using various coupling reactions, such as Suzuki-Miyaura coupling .

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of high-throughput screening methods to identify the most efficient catalysts and reaction conditions, as well as the development of scalable processes for each step of the synthesis.

Chemical Reactions Analysis

Types of Reactions

6-CYCLOPROPYL-N~4~-[1-(2-FLUOROBENZYL)-1H-PYRAZOL-4-YL]-3-(4-METHOXYPHENYL)ISOXAZOLO[5,4-B]PYRIDINE-4-CARBOXAMIDE can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can be employed to modify the functional groups within the compound.

    Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired transformations .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides of the compound, while reduction could result in the formation of alcohols or amines.

Scientific Research Applications

6-CYCLOPROPYL-N~4~-[1-(2-FLUOROBENZYL)-1H-PYRAZOL-4-YL]-3-(4-METHOXYPHENYL)ISOXAZOLO[5,4-B]PYRIDINE-4-CARBOXAMIDE has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, such as enzyme inhibition or receptor binding.

    Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory, anticancer, and antimicrobial properties.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 6-CYCLOPROPYL-N~4~-[1-(2-FLUOROBENZYL)-1H-PYRAZOL-4-YL]-3-(4-METHOXYPHENYL)ISOXAZOLO[5,4-B]PYRIDINE-4-CARBOXAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular pathways and physiological responses .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-CYCLOPROPYL-N~4~-[1-(2-FLUOROBENZYL)-1H-PYRAZOL-4-YL]-3-(4-METHOXYPHENYL)ISOXAZOLO[5,4-B]PYRIDINE-4-CARBOXAMIDE is unique due to its combination of multiple functional groups and heterocyclic structures, which contribute to its distinct chemical and biological properties. This makes it a valuable compound for research and potential therapeutic applications.

Properties

Molecular Formula

C27H22FN5O3

Molecular Weight

483.5 g/mol

IUPAC Name

6-cyclopropyl-N-[1-[(2-fluorophenyl)methyl]pyrazol-4-yl]-3-(4-methoxyphenyl)-[1,2]oxazolo[5,4-b]pyridine-4-carboxamide

InChI

InChI=1S/C27H22FN5O3/c1-35-20-10-8-17(9-11-20)25-24-21(12-23(16-6-7-16)31-27(24)36-32-25)26(34)30-19-13-29-33(15-19)14-18-4-2-3-5-22(18)28/h2-5,8-13,15-16H,6-7,14H2,1H3,(H,30,34)

InChI Key

FAJJCYBQWVATTL-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)C2=NOC3=C2C(=CC(=N3)C4CC4)C(=O)NC5=CN(N=C5)CC6=CC=CC=C6F

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.